

# Validation of Fostamatinib's therapeutic effect in IgA nephropathy clinical trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                            |
|----------------|--------------------------------------------|
| Compound Name: | <i>Fostamatinib (disodium hexahydrate)</i> |
| Cat. No.:      | <i>B15146383</i>                           |

[Get Quote](#)

## Fostamatinib in IgA Nephropathy: A Comparative Analysis of Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fostamatinib's therapeutic effect in IgA nephropathy (IgAN) based on available clinical trial data. It contrasts Fostamatinib's performance with other therapeutic alternatives and includes detailed experimental data and methodologies to support the analysis.

## Executive Summary

Fostamatinib, an oral spleen tyrosine kinase (SYK) inhibitor, has been investigated as a targeted therapy for IgA nephropathy. Clinical trial data suggests a potential benefit in reducing proteinuria, a key marker of kidney damage and disease progression in IgAN, particularly in patients with higher baseline proteinuria. However, the primary endpoint in its Phase 2 trial was not met for the overall patient population. This guide will delve into the specifics of the Fostamatinib clinical trial and compare its outcomes with those of other approved or investigational therapies for IgAN, namely Sparsentan and Budesonide.

## Mechanism of Action: Targeting SYK Pathway

Fostamatinib is a prodrug of the active metabolite R406, which inhibits SYK.<sup>[1]</sup> In IgA nephropathy, the deposition of galactose-deficient IgA1-containing immune complexes in the glomerular mesangium is a key pathogenic event. This deposition is believed to activate mesangial cells via Fc receptors, leading to the activation of SYK.<sup>[2]</sup> Subsequent downstream signaling promotes cell proliferation, and the production of pro-inflammatory cytokines and chemokines, contributing to glomerular inflammation and injury.<sup>[2][3]</sup> By inhibiting SYK, Fostamatinib aims to interrupt this inflammatory cascade.<sup>[2]</sup>

#### Fostamatinib (R406) Mechanism of Action in IgA Nephropathy



[Click to download full resolution via product page](#)

Caption: Fostamatinib inhibits SYK to block downstream inflammatory signaling in mesangial cells.

## Fostamatinib Clinical Trial Validation

The primary evidence for Fostamatinib's effect in IgAN comes from a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[3][4]

### Experimental Protocol: Fostamatinib Phase 2 Trial

Objective: To evaluate the safety and efficacy of Fostamatinib in reducing proteinuria in patients with IgA nephropathy.[3]

Patient Population: 76 patients with biopsy-confirmed IgA nephropathy and persistent proteinuria (>500 mg/day) despite being on a stable and maximized dose of renin-angiotensin system (RAS) inhibitors.[3][5]

Treatment Groups:

- Placebo (n=25)[3]
- Fostamatinib 100 mg twice daily (bid) (n=26)[3]
- Fostamatinib 150 mg twice daily (bid) (n=25)[3]

Duration: 24 weeks of treatment.[3]

Primary Endpoint: Mean change in proteinuria from baseline to 24 weeks.[3]

Secondary Endpoints: Included changes in estimated glomerular filtration rate (eGFR) and safety assessments.[3]



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 2 clinical trial for Fostamatinib in IgA Nephropathy.

## Comparative Efficacy Analysis

The following tables summarize the key efficacy data from the Fostamatinib Phase 2 trial and compare it with data from trials of Sparsentan (PROTECT study) and Budesonide (NeflgArd trial).

### Table 1: Change in Proteinuria

| Treatment                   | Trial     | Dose       | Duration | Baseline Proteinuria (g/day) | Mean Change from Baseline | Percentage Reduction | p-value vs. Control               |
|-----------------------------|-----------|------------|----------|------------------------------|---------------------------|----------------------|-----------------------------------|
| Fostamatinib                | Phase 2   | 100 mg bid | 24 weeks | >1.0                         | -577 mg/g (sPCR) [6]      | 27% (median) [3]     | Not Statistically Significant [6] |
| 150 mg bid                  |           |            | 24 weeks | >1.0                         | -158 mg/g (sPCR) [6]      | 36% (median) [3]     | Not Statistically Significant [6] |
| Placebo                     | Phase 2   | -          | 24 weeks | >1.0                         | -177 mg/g (sPCR) [6]      | 14% (median) [3]     | -                                 |
| Sparsentan                  | PROTEC T  | 400 mg/day | 36 weeks | Median 1.8                   | -                         | 49.8% [7]            | <0.0001 vs. Irbesartan [7]        |
| Irbesartan (Active Control) | PROTEC T  | 300 mg/day | 36 weeks | Median 1.8                   | -                         | 15.1% [7]            | -                                 |
| Budesonide (TRF)            | NefligrAd | 16 mg/day  | 9 months | Mean UPCR ~2.9 g/g           | -                         | 27.3% [8]            | 0.0092 vs. Placebo [8]            |
| Placebo                     | NefligrAd | -          | 9 months | Mean UPCR ~2.9 g/g           | -                         | (increase) [8]       | +2.7% -                           |

Note: sPCR refers to spot protein-to-creatinine ratio. Data for Fostamatinib reflects a pre-specified subgroup analysis of patients with baseline proteinuria >1 g/day, as the primary endpoint in the overall population was not met.[5][6]

**Table 2: Effect on Renal Function (eGFR)**

| Treatment        | Trial    | Duration | Change in eGFR                                                                               |
|------------------|----------|----------|----------------------------------------------------------------------------------------------|
| Fostamatinib     | Phase 2  | 24 weeks | Stable in all groups[3]                                                                      |
| Sparsentan       | PROTECT  | 2 years  | Statistically significant slowing of eGFR decline (chronic slope) vs. Irbesartan[9]          |
| Budesonide (TRF) | NeflgArd | 2 years  | Statistically significant treatment benefit in time-weighted average of eGFR vs. Placebo[10] |

## Discussion of Comparative Data

The Phase 2 trial of Fostamatinib did not meet its primary endpoint of a statistically significant reduction in proteinuria in the overall study population.[6][11] However, a pre-specified subgroup analysis of patients with baseline proteinuria greater than 1 g/day showed a dose-dependent trend towards a greater reduction in proteinuria compared to placebo, although this finding was not statistically significant.[3][6] Throughout the 24-week study, kidney function as measured by eGFR remained stable across all treatment groups.[3]

In comparison, both Sparsentan and targeted-release Budesonide have demonstrated statistically significant reductions in proteinuria in their respective Phase 3 trials.[7][10] The PROTECT study showed that Sparsentan led to a mean reduction in proteinuria of 49.8% at 36 weeks, which was significantly greater than the active comparator, irbesartan.[7] The NeflgArd trial of Budesonide also showed a significant reduction in proteinuria compared to placebo.[10] Importantly, longer-term data from these trials have also indicated a beneficial effect on preserving eGFR.[9][10]

## Safety and Tolerability

In the Fostamatinib Phase 2 trial, the drug was generally well-tolerated. The most common adverse events were mild-to-moderate and included diarrhea, nausea, headache, and hypertension.<sup>[5]</sup> Sparsentan was also reported to be well-tolerated, with an adverse event profile comparable to irbesartan.<sup>[7]</sup> The most common treatment-emergent adverse events with Budesonide included peripheral edema, hypertension, muscle spasms, and acne.<sup>[10]</sup>

## Conclusion

The Phase 2 clinical trial of Fostamatinib in IgA nephropathy provided some encouraging signals, particularly in patients with higher levels of proteinuria, a group at greater risk of disease progression.<sup>[5]</sup> The data suggests that SYK inhibition is a viable therapeutic strategy that warrants further investigation. However, the failure to meet the primary endpoint in the overall population stands in contrast to the more robust and statistically significant positive outcomes observed in the Phase 3 trials of Sparsentan and Budesonide. These alternative therapies have not only shown significant proteinuria reduction but also a favorable impact on preserving long-term kidney function. Future research, potentially a larger, longer-term Phase 3 trial focusing on high-risk patients, would be necessary to more definitively establish the therapeutic role of Fostamatinib in the management of IgA nephropathy.<sup>[4]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Spleen Tyrosine Kinase Pathway in Driving Inflammation in IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Trial on the Effect of an Oral Spleen Tyrosine Kinase Inhibitor in the Treatment of IgA Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kidneyresearchuk.org [kidneyresearchuk.org]

- 5. Rigel Announces Topline Data from Proof-of-Concept Phase 2 Study of Fostamatinib in IgA Nephropathy :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 6. hcplive.com [hcplive.com]
- 7. Interim Analysis of the Phase 3 PROTECT Study of FILSPARI™ (Sparsentan) in IgA Nephropathy Presented by Travere Therapeutics at NKF Spring Clinical Meetings | National Kidney Foundation [kidney.org]
- 8. Current knowledge of targeted-release budesonide in immunoglobulin A nephropathy: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting IgA Nephropathy Patients: Sparsentan Reduces Proteinuria and Preserves Kidney Function Through to Two Years - International Society of Nephrology [theisn.org]
- 10. Efficacy and safety of a targeted-release formulation of budesonide in patients with primary IgA nephropathy (NeflgArd): 2-year results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Validation of Fostamatinib's therapeutic effect in IgA nephropathy clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15146383#validation-of-fostamatinib-s-therapeutic-effect-in-iga-nephropathy-clinical-trials>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)